molecular formula C19H25N3O4S B3824051 N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide

N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide

Cat. No. B3824051
M. Wt: 391.5 g/mol
InChI Key: YAGHFSQMCZQBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide, commonly known as PMSF, is a serine protease inhibitor. It is widely used in scientific research to inhibit serine proteases and has various applications in biochemical and physiological studies.

Mechanism of Action

PMSF is a reactive molecule that forms a covalent bond with the active site of serine proteases. The reaction occurs between the hydrazino group of PMSF and the serine residue of the protease enzyme. This covalent bond formation leads to the irreversible inhibition of the enzyme.
Biochemical and Physiological Effects:
PMSF has various biochemical and physiological effects. It inhibits the activity of serine proteases, which are involved in various biological processes such as blood coagulation, fibrinolysis, and inflammation. PMSF also inhibits the activity of proteases in different tissues, which can affect the physiological processes of the tissue. PMSF has been shown to inhibit the activity of proteases in the brain, which can affect the regulation of neurotransmitters.

Advantages and Limitations for Lab Experiments

PMSF is a commonly used serine protease inhibitor in scientific research. It has several advantages such as high specificity, irreversible inhibition, and low toxicity. PMSF is also stable and can be stored for a long time. However, PMSF has some limitations such as the requirement for a high concentration to achieve complete inhibition of the enzyme. PMSF can also react with other nucleophiles in the sample, which can lead to the formation of unwanted byproducts.

Future Directions

There are several future directions in the research of PMSF. One direction is to investigate the effect of PMSF on the activity of proteases in different tissues and organs. Another direction is to develop new serine protease inhibitors with higher specificity and lower toxicity. The development of new inhibitors can lead to the discovery of new drugs for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases.
Conclusion:
PMSF is a widely used serine protease inhibitor in scientific research. It has various applications in biochemical and physiological studies and has several advantages such as high specificity, irreversible inhibition, and low toxicity. PMSF also has some limitations such as the requirement for a high concentration to achieve complete inhibition of the enzyme. The future directions in the research of PMSF include investigating the effect of PMSF on the activity of proteases in different tissues and developing new serine protease inhibitors with higher specificity and lower toxicity.

Scientific Research Applications

PMSF is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit trypsin, chymotrypsin, and thrombin enzymes. PMSF is also used to inhibit serine proteases in various biological samples such as blood, plasma, and tissues. It is used in various biochemical and physiological studies to investigate the role of serine proteases in different biological processes.

properties

IUPAC Name

N-[3-hydrazinyl-3-oxo-1-(4-propan-2-yloxyphenyl)propyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-13(2)26-16-8-6-15(7-9-16)18(12-19(23)21-20)22-27(24,25)17-10-4-14(3)5-11-17/h4-11,13,18,22H,12,20H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGHFSQMCZQBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NN)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide
Reactant of Route 2
N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide
Reactant of Route 3
N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide
Reactant of Route 4
N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide
Reactant of Route 5
N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide
Reactant of Route 6
N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide

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